molecular formula C11H15B B1651235 2-(Bromomethyl)-1,3-diethylbenzene CAS No. 1247022-13-4

2-(Bromomethyl)-1,3-diethylbenzene

Cat. No.: B1651235
CAS No.: 1247022-13-4
M. Wt: 227.14
InChI Key: PFUQGCXGNUIXTP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-diethylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and two ethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,3-diethylbenzene typically involves the bromination of 1,3-diethylbenzene. This can be achieved by reacting 1,3-diethylbenzene with bromine in the presence of a radical initiator or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom at the methyl position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of bromine in a solvent such as carbon tetrachloride or dichloromethane, along with a radical initiator, can optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1,3-diethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-diethylbenzene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 1-Bromo-2,4-diethylbenzene
  • 2-Bromo-1,3-dimethylbenzene
  • 2-(Chloromethyl)-1,3-diethylbenzene

Comparison: 2-(Bromomethyl)-1,3-diethylbenzene is unique due to the presence of both ethyl groups and a bromomethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the specific positioning of its substituents .

Properties

IUPAC Name

2-(bromomethyl)-1,3-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUQGCXGNUIXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298174
Record name 2-(Bromomethyl)-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247022-13-4
Record name 2-(Bromomethyl)-1,3-diethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247022-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1,3-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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